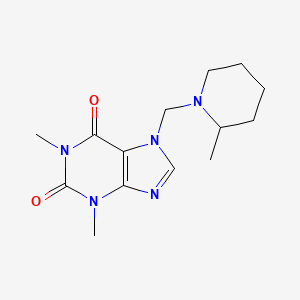

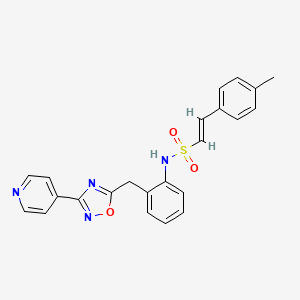

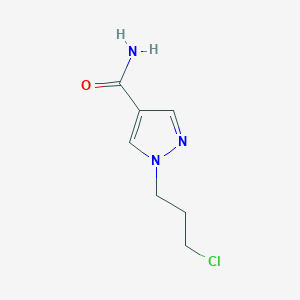

1,3-dimethyl-7-((2-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3-dimethyl-7-((2-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione, commonly known as Theophylline, is a methylxanthine derivative that has been used for over a century as a bronchodilator in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Theophylline is also known to have other pharmacological effects, including anti-inflammatory, immunomodulatory, and neuroprotective properties.

Wissenschaftliche Forschungsanwendungen

Receptor Affinity and Pharmacological Evaluation

Studies have shown that purine derivatives, including 1,3-dimethyl-7-((2-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione, exhibit significant affinity for various serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7), with potential implications for developing treatments targeting psychiatric disorders. For instance, a series of arylpiperazine derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones were evaluated for their 5-HT receptor affinity, showing promise as ligands with anxiolytic and antidepressant properties due to their selective receptor interactions (Chłoń-Rzepa et al., 2013).

Structural and Computational Analysis

Research has also focused on the structural and computational analysis of purine derivatives, including studies on methylxanthines like caffeine and its metabolites, which share structural similarities with the compound of interest. These analyses provide insights into the potential biological activities and interaction mechanisms of these compounds, as seen in studies exploring the topology of interactions in pharmaceutically relevant polymorphs (Latosinska et al., 2014).

Antioxidant and DNA Cleavage Activities

The antioxidant activity and DNA cleavage capabilities of coumarin-purine hybrids, including derivatives of 1,3-dimethyl-7-((substituted)-2-oxo-2H-chromen-4-yl)methyl)-1H-purine-2,6(3H,7H)-dione, were investigated, showcasing the therapeutic potential of these compounds beyond receptor affinity. One study demonstrated the synthesis and evaluation of these hybrids, highlighting compound 3i for its outstanding DPPH scavenging activity (Mangasuli et al., 2019).

Metal Complexes and Coordination Chemistry

Research into the coordination chemistry of purine derivatives has led to the synthesis of metal complexes involving 1,3-dimethyl-7H-purine-2,6-dione and other ligands, contributing to our understanding of these compounds' potential in catalysis and materials science. A study detailed the synthesis and characterization of mixed ligand metal complexes, exploring their structural and spectroscopic properties (Shaker, 2011).

Eigenschaften

IUPAC Name |

1,3-dimethyl-7-[(2-methylpiperidin-1-yl)methyl]purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N5O2/c1-10-6-4-5-7-18(10)9-19-8-15-12-11(19)13(20)17(3)14(21)16(12)2/h8,10H,4-7,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLQFFWXTQNFLAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CN2C=NC3=C2C(=O)N(C(=O)N3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dimethyl-7-[(2-methylpiperidin-1-yl)methyl]purine-2,6-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide](/img/structure/B2705331.png)

![3-Methylidene-8-(3,3,3-trifluoropropylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2705334.png)

![6-Cyano-N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2705339.png)

![5-[2-(4-chlorophenyl)cyclopropyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2705342.png)